molecular formula C10H6F3NO3 B1602685 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid CAS No. 923259-70-5

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid

Cat. No. B1602685
M. Wt: 245.15 g/mol
InChI Key: FOJBKFGWDZMUCC-UHFFFAOYSA-N
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Description

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid (6-TFMICA) is an indole-2-carboxylic acid derivative that has recently become of interest due to its potential applications in a variety of scientific fields. 6-TFMICA is a synthetic compound with a molecular formula of C10H7F3NO3 and a molecular weight of 249.17 g/mol. It is a white crystalline solid that is soluble in water and ethanol. 6-TFMICA has been found to have a variety of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Nonafluoro-3,6-dioxaheptanoic acid

    • Application Summary : This compound is widely employed in scientific research due to its diverse properties. It acts as a surfactant, reducing the surface tension of water. Additionally, it serves as a corrosion inhibitor, protecting metallic surfaces from corrosion .
  • 5-Trifluoromethyl-2-formylphenylboronic Acid

    • Application Summary : This compound has been synthesized and characterized in terms of its structure and properties. The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
    • Results or Outcomes : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
  • 6-(Trifluoromethoxy)quinoxaline hydrochloride

    • Application Summary : Research suggests that this compound might possess various biological activities, making it a potential candidate for further investigation in drug discovery.
    • Results or Outcomes : Studies have explored its potential as an antimicrobial agent. It has been evaluated for its antibacterial and antifungal properties against various bacterial and fungal strains.
  • Trifluoromethoxy Group

    • Application Summary : The trifluoromethoxy group is a chemical group that can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms. Compounds having this functional group are of some relevance as pharmaceuticals .
    • Results or Outcomes : One example of a pharmaceutical that contains this group is riluzole .
  • Synthesis of Heteroaromatic Trifluoromethyl Ethers

    • Application Summary : A series of N-heterocycles have been transformed to the corresponding trifluoromethyl ethers by reaction of the corresponding N-oxides with trifluoromethyl triflate .
    • Methods of Application : Trifluoromethyl triflate, which has generally been used as a reactive unit, is used here as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .
    • Results or Outcomes : This reagent was easily prepared on a large scale and is stable in either pure form or as a stock solution. Applications and limitations of this method are reported .
  • Trifluoromethoxy Group

    • Application Summary : The trifluoromethoxy group is a chemical group that can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms. Compounds having this functional group are of some relevance as pharmaceuticals .
    • Results or Outcomes : One example of a pharmaceutical that contains this group is riluzole .
  • Synthesis of Heteroaromatic Trifluoromethyl Ethers

    • Application Summary : A series of N-heterocycles have been transformed to the corresponding trifluoromethyl ethers by reaction of the corresponding N-oxides with trifluoromethyl triflate .
    • Methods of Application : Trifluoromethyl triflate, which has generally been used as a reactive unit, is used here as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .
    • Results or Outcomes : This reagent was easily prepared on a large scale (>100 grams) and is stable in either pure form or as a stock solution. Applications and limitations of this method are reported .

properties

IUPAC Name

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJBKFGWDZMUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585511
Record name 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid

CAS RN

923259-70-5
Record name 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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